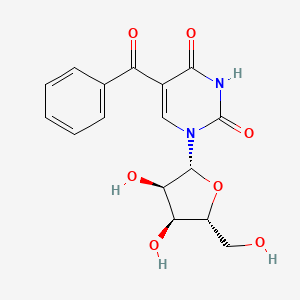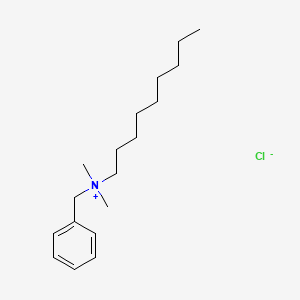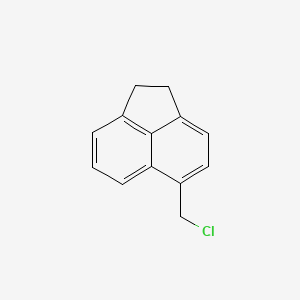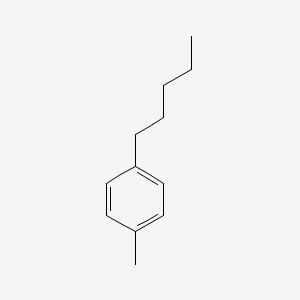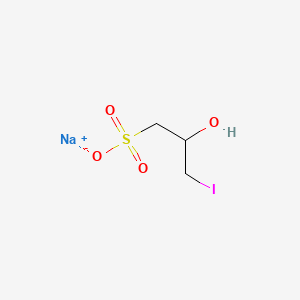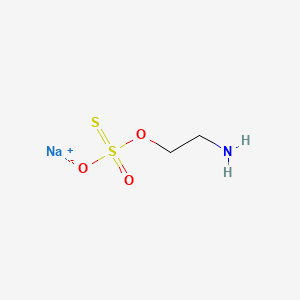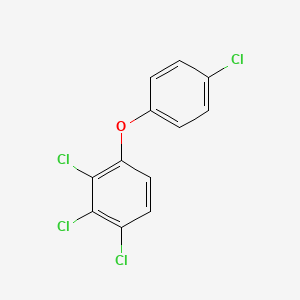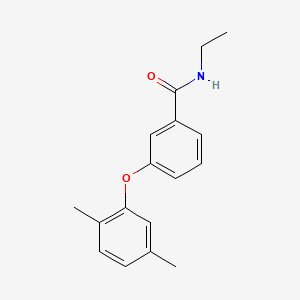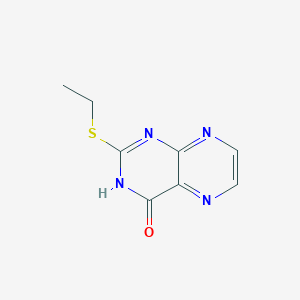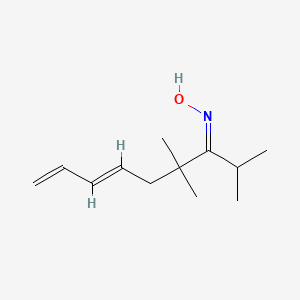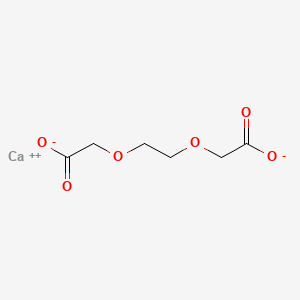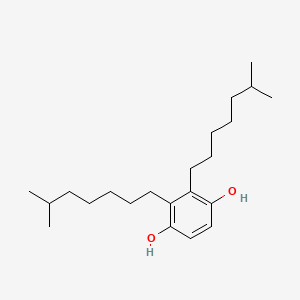
Diisooctylhydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisooctylhydroquinone is an organic compound belonging to the class of hydroquinones. Hydroquinones are a type of phenol, characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
The synthesis of diisooctylhydroquinone typically involves the alkylation of hydroquinone with isooctyl groups. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, and then oxidized to the desired hydroquinone compound.
化学反应分析
Diisooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to hydroquinone under certain conditions.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The major products formed from these reactions are quinones and substituted hydroquinones.
科学研究应用
Diisooctylhydroquinone has several scientific research applications:
作用机制
The mechanism of action of diisooctylhydroquinone involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. It acts as an electron carrier and participates in redox cycling, which is crucial for its antioxidant activity . The molecular targets include thiol, amine, and hydroxyl groups, which it can bind to and protect from oxidative stress .
相似化合物的比较
Diisooctylhydroquinone can be compared with other hydroquinone derivatives such as:
Hydroquinone: A simpler compound with similar antioxidant properties but less stability.
Tert-butylhydroquinone: Another antioxidant with higher stability but different solubility properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone with strong oxidizing properties used in various chemical reactions.
This compound is unique due to its specific isooctyl groups, which enhance its stability and solubility in non-polar solvents, making it particularly useful in industrial applications .
属性
CAS 编号 |
53823-28-2 |
|---|---|
分子式 |
C22H38O2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
2,3-bis(6-methylheptyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-20(22(24)16-15-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |
InChI 键 |
PNKCDJAMDKYWQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCC1=C(C=CC(=C1CCCCCC(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


